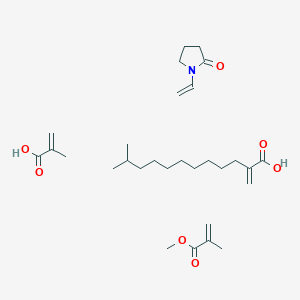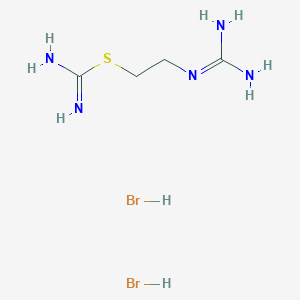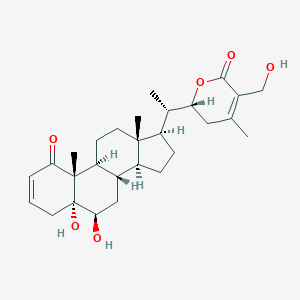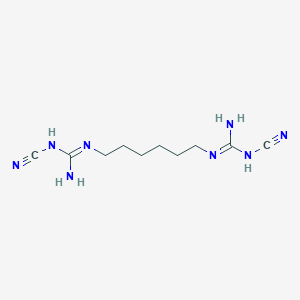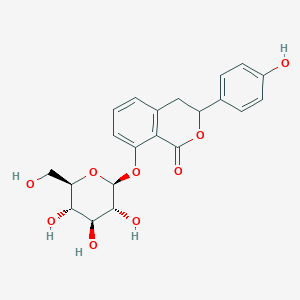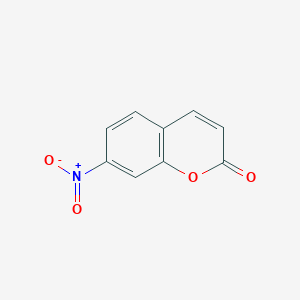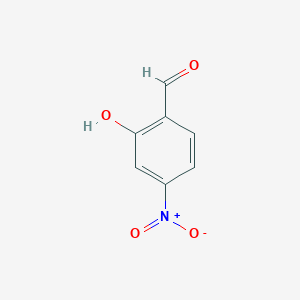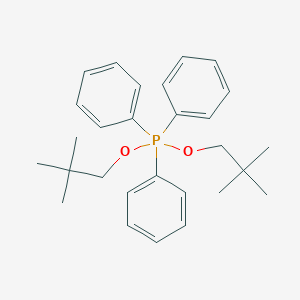![molecular formula C20H26O2S2 B020875 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] CAS No. 101012-80-0](/img/structure/B20875.png)
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], also known as DTBP, is a widely used antioxidant in scientific research. It is a synthetic compound that belongs to the group of phenolic antioxidants. DTBP is commonly used in laboratory experiments to protect biological samples from oxidative damage caused by reactive oxygen species (ROS).
作用机制
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] works by scavenging ROS, which are highly reactive molecules that can cause cellular damage. ROS are produced naturally in the body during metabolic processes, but their levels can increase under conditions of oxidative stress, such as exposure to toxins or radiation. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] neutralizes ROS by donating hydrogen atoms, which can break the chain reaction of free radical formation and prevent oxidative damage.
生化和生理效应
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to have a range of biochemical and physiological effects. It has been shown to protect against oxidative damage in various tissues, including the liver, heart, and brain. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has also been shown to have anti-inflammatory effects, and it has been used to reduce inflammation in animal models of arthritis and colitis. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against UV-induced skin damage and to improve wound healing.
实验室实验的优点和局限性
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily added to biological samples. It is also non-toxic and has a low molecular weight, which allows it to penetrate cell membranes. However, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has some limitations. It can interfere with some biochemical assays, and it may not be effective in all cell types or tissues. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] can have pro-oxidant effects at high concentrations, which can lead to oxidative damage.
未来方向
There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. One area of interest is the development of more effective antioxidants that can target specific ROS or cellular pathways. Another area of interest is the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs to enhance its protective effects. Additionally, there is a need for more research on the long-term effects of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] on human health, as well as on its potential use in the prevention and treatment of diseases associated with oxidative stress.
Conclusion
In conclusion, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a widely used antioxidant in scientific research. It is synthesized by a simple and cost-effective process and works by scavenging ROS to prevent oxidative damage. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has a range of biochemical and physiological effects and is commonly used in cell culture studies and animal and human studies. While 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], including the development of more effective antioxidants and the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs.
合成方法
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is synthesized by the reaction of 2,6-di-tert-butylphenol with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrogen peroxide to yield 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. The synthesis of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a relatively simple and cost-effective process, making it a popular choice for antioxidant research.
科学研究应用
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is widely used in scientific research as an antioxidant to protect biological samples from oxidative damage. It is commonly used in cell culture studies, as well as in animal and human studies. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against oxidative stress-induced cell death, and it has also been used to prevent oxidative damage in various tissues, including the liver, heart, and brain.
属性
CAS 编号 |
101012-80-0 |
|---|---|
产品名称 |
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] |
分子式 |
C20H26O2S2 |
分子量 |
362.6 g/mol |
IUPAC 名称 |
5-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-17(15(21)11-13)23-24-18-10-8-14(12-16(18)22)20(4,5)6/h7-12,21-22H,1-6H3 |
InChI 键 |
IIODSQVVTNEMIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O |
同义词 |
2,2'-dithiobis[5-(1,1-dimethylethyl)phenol] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



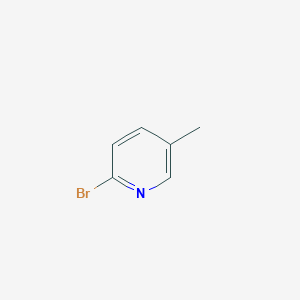
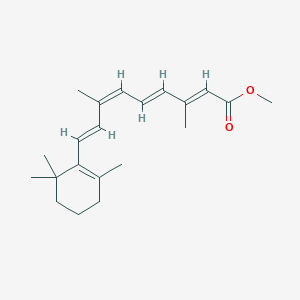
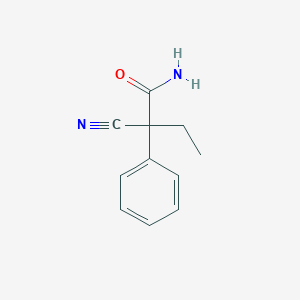
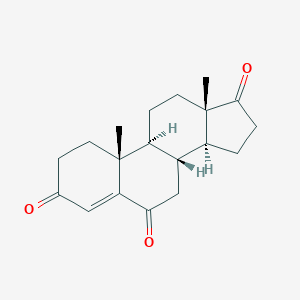
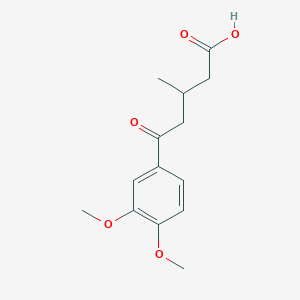
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
